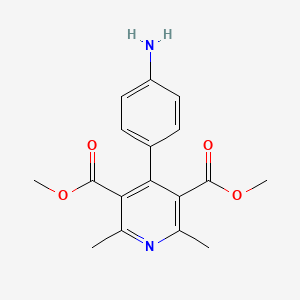

Dimethyl 4-(4-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate

Description

Properties

IUPAC Name |

dimethyl 4-(4-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-9-13(16(20)22-3)15(11-5-7-12(18)8-6-11)14(10(2)19-9)17(21)23-4/h5-8H,18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSSPDUGIRSWFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=C(C=C2)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101157831 | |

| Record name | 3,5-Dimethyl 4-(4-aminophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101157831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887407-34-3 | |

| Record name | 3,5-Dimethyl 4-(4-aminophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887407-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl 4-(4-aminophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101157831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hantzsch Dihydropyridine Synthesis

This method involves a cyclocondensation reaction between the aldehyde (4-aminobenzaldehyde), two equivalents of β-ketoester (e.g., methyl acetoacetate), and ammonia or ammonium acetate under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction proceeds via formation of intermediates that cyclize to form the dihydropyridine ring, which is subsequently oxidized to the aromatic pyridine derivative.

| Parameter | Condition |

|---|---|

| Solvent | Ethanol, Methanol |

| Temperature | 60–80 °C |

| Reaction time | 15–180 minutes |

| Molar ratios | Aldehyde: β-ketoester: Ammonia ≈ 1:2:1.5 |

| Catalyst | Often none or mild acid/base |

The crude product is purified by recrystallization or chromatographic techniques to achieve high purity (>95%) confirmed by HPLC or NMR analysis.

Introduction of Dimethyl Groups and Esterification

The methyl groups at the 2 and 6 positions of the pyridine ring are typically introduced via the β-ketoester components (e.g., methyl acetoacetate), which inherently contain methyl substituents. Esterification is achieved by using methyl esters of acetoacetic acid as starting materials, ensuring that the carboxyl groups at positions 3 and 5 are present as dimethyl esters in the final compound.

Amination and Substitution

The 4-aminophenyl substituent is introduced primarily through the use of 4-aminobenzaldehyde as the aldehyde component in the Hantzsch synthesis. This direct incorporation avoids the need for post-synthetic amination. Alternatively, nucleophilic substitution reactions can be employed to introduce the aminophenyl group onto a pre-formed pyridine ring, but this is less common due to lower yields and more complex purification.

Industrial and Optimized Preparation Methods

In industrial settings, the synthesis is optimized for higher yield and purity through:

- Use of continuous flow reactors to improve reaction control and scalability.

- Optimization of solvent systems, sometimes employing polar aprotic solvents like dimethylformamide (DMF) to enhance regioselectivity.

- Careful control of pH and temperature to minimize byproducts such as open-chain intermediates.

- High-throughput catalyst screening to identify efficient catalysts for the cyclocondensation and oxidation steps.

- Advanced purification techniques including crystallization under controlled conditions and chromatographic separation to remove isomeric impurities.

Reaction Mechanism and Key Steps

Cyclocondensation

The aldehyde reacts with two equivalents of β-ketoester and ammonia to form a dihydropyridine intermediate. This step involves:

- Formation of an enamine intermediate from the β-ketoester and ammonia.

- Aldol condensation with the aldehyde.

- Cyclization to form the dihydropyridine ring.

Oxidation

The dihydropyridine intermediate is oxidized to the aromatic pyridine ring. This can be achieved chemically using mild oxidants such as hydrogen peroxide or potassium permanganate under controlled conditions, or enzymatically via laccase-catalyzed oxidation for greener synthesis.

Purification and Characterization

The final product is isolated by recrystallization or chromatography. Structural characterization is performed using:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substitution patterns.

- High-Performance Liquid Chromatography (HPLC) for purity assessment.

- X-ray crystallography to resolve structural ambiguities such as dihedral angles and hydrogen bonding patterns between the pyridine and aminophenyl rings.

Summary of Preparation Methods in Tabular Form

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Pyridine ring formation | 4-aminobenzaldehyde, methyl acetoacetate, NH3, EtOH | Cyclocondensation forming dihydropyridine ring |

| Oxidation | H2O2, KMnO4, or laccase enzyme | Aromatization to pyridine ring |

| Esterification | Methyl acetoacetate as β-ketoester | Dimethyl ester groups at positions 3 and 5 |

| Aminophenyl introduction | Via 4-aminobenzaldehyde aldehyde component | Direct incorporation of 4-aminophenyl group |

| Purification | Recrystallization, chromatography | High purity product (>95%) |

| Characterization | NMR, HPLC, X-ray crystallography | Structural confirmation and purity analysis |

Research Findings and Optimization Notes

- Use of 4-aminobenzaldehyde as the aldehyde precursor is critical to ensure the aminophenyl substituent is correctly positioned at the 4-position of the pyridine ring.

- Reaction temperature control between 60–80 °C balances reaction rate and minimizes side reactions.

- Polar aprotic solvents like DMF can improve regioselectivity but require careful pH control to avoid side products.

- Oxidation with hydrogen peroxide or enzymatic methods provides cleaner conversion from dihydropyridine intermediates compared to harsh oxidants.

- Structural characterization by X-ray crystallography reveals dihedral angles between the pyridine and aminophenyl rings typically range from 5° to 15°, influenced by steric and hydrogen bonding interactions.

- Industrial scale synthesis benefits from continuous flow reactors and catalyst screening to improve yields and reduce impurities.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(4-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Aminating agents like ammonia or primary amines in the presence of a catalyst.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents used.

Scientific Research Applications

Dimethyl 4-(4-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Dimethyl 4-(4-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress levels. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound 3a belongs to a broader class of 1,4-DHPs, which are known for their pharmacological versatility. Key analogues include:

| Compound Name | Substituent at Position 4 | Ester Groups | Key Structural Differences |

|---|---|---|---|

| 3a (Target compound) | 4-aminophenyl | Methyl | Electron-rich NH₂ group enhances polarity |

| Dimethyl 4-(4-methoxyphenyl) derivative | 4-methoxyphenyl | Methyl | Methoxy (electron-donating) vs. amino |

| Diethyl 4-(3,4,5-trimethoxyphenyl) | 3,4,5-trimethoxyphenyl | Ethyl | Bulky substituents; altered lipophilicity |

| Nifedipine | 2-nitrophenyl | Methyl | Nitro (electron-withdrawing) vs. amino |

Crystallographic and Hydrogen-Bonding Profiles

- Compound 3a: Limited crystallographic data are available, but NMR (¹H and ¹³C) confirms the planar pyridine ring and aminophenyl orientation. Key shifts include δ 6.97 ppm (aromatic protons) and δ 168.24 ppm (ester carbonyl) .

- Methoxy Analogue : Exhibits a flattened boat conformation in the dihydropyridine ring. N–H···O and C–H···O hydrogen bonds form zigzag layers parallel to the (001) plane, stabilized by C–H···π interactions .

- Nifedipine Derivatives: Nitro groups disrupt hydrogen bonding, leading to less cohesive crystal packing compared to amino/methoxy analogues .

Physicochemical Properties

The amino group in 3a enhances water solubility slightly compared to methoxy analogues but remains largely lipophilic.

Biological Activity

Dimethyl 4-(4-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antibacterial and anti-inflammatory effects, and presents relevant data from various studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound features a pyridine ring substituted with two carboxylate groups and an amino group, which are critical for its biological activity.

1. Antibacterial Activity

Research indicates that this compound exhibits potent antibacterial properties. A study highlighted its effectiveness against various strains of bacteria, particularly those resistant to conventional antibiotics. The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

Table 1: Antibacterial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

The above table summarizes the MIC values obtained from in vitro studies, demonstrating the compound's potential as a novel antibacterial agent.

2. Anti-inflammatory Effects

In addition to its antibacterial properties, this compound has shown promising anti-inflammatory effects. In animal models of inflammation induced by carrageenan, treatment with this compound resulted in a significant reduction in paw edema compared to control groups.

Case Study: In Vivo Anti-inflammatory Study

A study conducted on rats evaluated the anti-inflammatory effects of the compound by measuring paw volume before and after administration. The results indicated:

- Control Group: Significant increase in paw volume (p < 0.01).

- Treatment Group: Reduced paw volume (p < 0.05).

These findings suggest that the compound may inhibit inflammatory mediators such as prostaglandins and cytokines.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Antibacterial Action: The compound binds to bacterial ribosomes, inhibiting protein synthesis.

- Anti-inflammatory Action: It modulates the activity of cyclooxygenase enzymes and reduces the production of pro-inflammatory cytokines.

Q & A

What are the optimal synthetic routes for preparing dimethyl 4-(4-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via the Hantzsch dihydropyridine synthesis, involving a cyclocondensation reaction between an aldehyde (e.g., 4-aminobenzaldehyde), β-ketoester derivatives, and ammonia. Key parameters include solvent choice (e.g., ethanol or methanol), temperature (60–80°C), and stoichiometric ratios. Polar aprotic solvents like DMF may enhance regioselectivity but require careful pH control to avoid byproducts such as open-chain intermediates. Purity (>95%) is confirmed via HPLC or NMR, with crystallography (e.g., X-ray) resolving structural ambiguities in diastereomers .

How can structural characterization of this compound address discrepancies in reported dihedral angles and hydrogen-bonding patterns?

X-ray crystallography is critical for resolving structural ambiguities. For example, dihedral angles between the pyridine ring and the 4-aminophenyl group may vary due to steric hindrance or hydrogen bonding. In related derivatives, angles range from 5–15°, influenced by substituent bulk (e.g., methoxy vs. nitro groups). Hydrogen-bonding networks (N–H⋯O or O–H⋯N) stabilize crystal packing; inconsistent reports may arise from polymorphic forms or solvent inclusion during crystallization. Pairing crystallography with DFT calculations (e.g., B3LYP/6-31G*) validates experimental data .

What computational strategies can predict the compound’s reactivity and regioselectivity in derivatization reactions?

Reaction path searches using quantum chemical methods (e.g., density functional theory) and machine learning (ML)-driven QSAR models can predict reactivity. For instance, frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites, while molecular docking studies assess interactions with biological targets. ICReDD’s integrated approach combines computational screening with experimental validation to optimize reaction conditions (e.g., solvent polarity, catalysts) and minimize trial-and-error workflows .

How do substituent modifications on the pyridine ring impact structure-activity relationships (SAR) in pharmacological studies?

The 4-aminophenyl group enhances hydrogen-bonding potential with biological targets, while methyl groups at positions 2 and 6 improve metabolic stability. Comparative studies with analogs (e.g., 4-nitrophenyl or 4-fluorophenyl derivatives) show reduced activity due to steric clashes or electronic effects. For example, electron-withdrawing groups (e.g., nitro) decrease binding affinity to calcium channels, whereas amino groups improve solubility and target engagement .

What experimental protocols assess the compound’s stability under varying pH and temperature conditions?

Stability studies involve accelerated degradation tests (40–60°C, pH 1–13) monitored via HPLC-MS. Hydrolysis of ester groups is a primary degradation pathway, producing carboxylic acid derivatives. Forced degradation in acidic conditions (pH 1–3) cleaves the dihydropyridine ring, while oxidative stress (H₂O₂) generates N-oxide byproducts. Kinetic modeling (Arrhenius plots) predicts shelf life, and solid-state stability is assessed via PXRD to detect polymorphic transitions .

What mechanisms underlie its reported biological activity, and how can in vitro assays validate these effects?

The compound’s dihydropyridine core is associated with calcium channel modulation. In vitro assays include patch-clamp electrophysiology (L-type Ca²⁺ channels) and fluorescence-based calcium flux measurements. SAR studies suggest the 4-aminophenyl group enhances selectivity over other channel subtypes (e.g., T-type). Cytotoxicity assays (MTT or resazurin) in cancer cell lines (e.g., HeLa) further elucidate antiproliferative mechanisms .

What analytical challenges arise in quantifying trace impurities, and which techniques ensure robust detection?

Impurity profiling requires UPLC-MS/MS with a C18 column and gradient elution (0.1% formic acid/acetonitrile). Key impurities include unreacted β-ketoesters (retention time ~8.2 min) and dimeric byproducts. Method validation follows ICH Q2(R1) guidelines, with LOQ ≤0.1%. For chiral impurities, chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers, while NMR (¹³C DEPT) confirms regioisomeric purity .

How can researchers reconcile contradictory data on its crystallographic parameters across studies?

Discrepancies in unit cell parameters (e.g., axial lengths varying by 0.5–1.0 Å) may stem from solvent inclusion, temperature during data collection, or refinement software (e.g., SHELXL vs. OLEX2). Cross-validating datasets with the Cambridge Structural Database (CSD) and re-refining models using Hirshfeld surface analysis resolve inconsistencies. Collaborative data-sharing platforms (e.g., IUCr Journals) enhance reproducibility .

What degradation products form under photolytic conditions, and how are they characterized?

Photodegradation (ICH Q1B) under UV light (320–400 nm) generates quinoline derivatives via ring oxidation. LC-HRMS identifies m/z shifts (+16 Da for hydroxylation), while IR spectroscopy confirms C=O stretching (1700–1750 cm⁻¹) from ester cleavage. Computational toxicity prediction (e.g., ProTox-II) assesses the mutagenic potential of degradation products .

What strategies ensure reliable toxicity profiling in early-stage research?

In silico tools (e.g., Derek Nexus) predict hepatotoxicity and cardiotoxicity based on structural alerts (e.g., esterase-labile groups). In vitro assays include Ames tests (bacterial reverse mutation) and hERG channel inhibition studies. Acute toxicity (OECD 423) in rodent models evaluates LD₅₀, while metabolite identification (via hepatocyte incubation) screens for reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.